DivicineSulfate(2
Description
Divicine Sulfate(2:1), chemically designated as 2,6-diamino-4,5-pyrimidinediol sulfate, is a sulfate salt of divicine, a pyrimidine derivative. Its molecular formula is C₄H₆N₄O₂ • x(H₂O₄S), with a base molecular weight of 142.12 g/mol (excluding hydrated sulfate contributions) . This compound appears as a pale beige solid, decomposes above 209°C, and exhibits slight solubility in water, dimethyl sulfoxide (DMSO), and sulfuric acid . Divicine Sulfate(2:1) serves as a critical building block in pharmaceutical synthesis, particularly for developing nucleoside analogs and redox-active compounds .
Properties
Molecular Formula |
C8H16N8O12S2 |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
2,4-diamino-5-hydroxy-1H-pyrimidin-6-one;sulfuric acid |
InChI |
InChI=1S/2C4H6N4O2.2H2O4S/c2*5-2-1(9)3(10)8-4(6)7-2;2*1-5(2,3)4/h2*9H,(H5,5,6,7,8,10);2*(H2,1,2,3,4) |
InChI Key |
WARDHINVUKOWCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)N)O.C1(=C(N=C(NC1=O)N)N)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of divicine involves a three-step process:
Removal of the benzyl group: The benzyl group of 2-amino-5-benzyloxy-4-hydroxypyrimidine is removed by acid hydrolysis, yielding 2-amino-4,5-dihydroxypyrimidine.
Treatment with nitrous acid: This intermediate is then treated with nitrous acid to yield the slightly soluble orange product 2-amino-6-nitrosopyrimidine-4,5-diol.
Reduction with sodium dithionite: The final step involves reducing the product with sodium dithionite to yield divicine.
Industrial Production Methods
Industrial production methods for divicine sulfate are not well-documented in the literature. the synthesis of divicine itself can be scaled up using the aforementioned synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Divicine undergoes several types of chemical reactions, including:
Reduction: Divicine can be reduced using reagents such as sodium dithionite.
Substitution: Divicine reacts with aqueous ammonia in the presence of atmospheric oxygen to form aminohydroxy-sym-triazinecarboxylic acid.
Common Reagents and Conditions
Oxidation: Oxygen, alkaline solutions.
Reduction: Sodium dithionite.
Substitution: Aqueous ammonia, atmospheric oxygen.
Major Products Formed
Oxidation: Various oxidized products depending on the conditions.
Reduction: Divicine.
Substitution: Aminohydroxy-sym-triazinecarboxylic acid.
Scientific Research Applications
Divicine sulfate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its hemotoxic properties and its role in favism.
Medicine: Research into its effects on glucose-6-phosphate dehydrogenase deficiency and potential therapeutic applications.
Mechanism of Action
The mechanism of action of divicine sulfate involves its interaction with molecular targets and pathways related to oxidative stress and hemolysis. Divicine is known to produce reactive oxygen species, leading to oxidative damage in red blood cells, which is particularly harmful in individuals with glucose-6-phosphate dehydrogenase deficiency .
Comparison with Similar Compounds
Sodium 2-Ethylhexyl Sulfate (Docusate Sodium Related Compound B)
- Chemical Structure : Sodium 2-ethylhexyl sulfate (C₁₂H₂₀Na₂O₇S) is a sulfated surfactant with a branched alkyl chain.
- Physical Properties: Higher molecular weight (332.32 g/mol) compared to Divicine Sulfate.
- Applications : Primarily used as an emulsifier or surfactant in pharmaceuticals and cosmetics. Unlike Divicine Sulfate, it lacks a pyrimidine backbone, limiting its utility in nucleoside synthesis .
- Safety : Classified as a United States Pharmacopeia (USP) reference standard, indicating rigorous purity requirements but lower inherent reactivity compared to Divicine Sulfate .
Dimethyl Sulfate
- Chemical Structure : A simple sulfate ester, (CH₃O)₂SO₂, with a molecular weight of 126.13 g/mol .
- Physical Properties : Liquid at room temperature (melting point: -32°C), highly reactive, and volatile.
- Applications : Utilized as a methylating agent in organic synthesis, diverging from Divicine Sulfate’s role as a pharmaceutical precursor .
- Toxicity: Highly toxic and carcinogenic, requiring stringent handling protocols. In contrast, Divicine Sulfate is stored under inert atmospheres at 4°C due to sensitivity to oxidation rather than acute toxicity .
Dihydrogen Dinitrosulfatoplatinate(II)
- Chemical Structure : A platinum complex with sulfato and nitro ligands (CAS 12033-81-7), exact formula unspecified in available data .
- Applications : Specialized in catalysis and coordination chemistry, contrasting with Divicine Sulfate’s pharmaceutical focus.
- Safety: Limited toxicity data, but platinum complexes often require caution due to metal-related bioactivity .
Bis(2-ethylhexyl) Sulfosuccinate Hemicalcium Salt
- Chemical Structure : C₄₀H₇₄CaO₁₄S₂, a sulfosuccinate surfactant with a large hydrophobic domain .
- Applications : Functions as a wetting agent or stabilizer in industrial formulations. Its calcium salt form enhances stability in aqueous systems, unlike Divicine Sulfate’s niche in redox chemistry .
Data Table: Key Properties of Divicine Sulfate(2) and Comparable Compounds
Research Findings and Key Differences
- Structural Diversity : Divicine Sulfate’s pyrimidine core distinguishes it from sulfated surfactants (e.g., sodium 2-ethylhexyl sulfate) and metal complexes (e.g., platinum sulfato compounds). This structure enables redox activity and nucleoside mimicry, critical in drug design .
- Its decomposition above 209°C underscores thermal instability compared to stable surfactants .
- Toxicity Profile: While Divicine Sulfate requires inert storage, its toxicity is less acute than dimethyl sulfate, a known carcinogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
